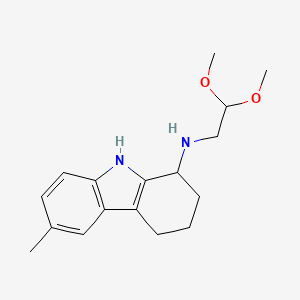

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a dimethoxyethyl group and a tetrahydrocarbazole core, making it an interesting subject for research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3/h7-9,15-16,18-19H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXRCCZMEJMMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387151 | |

| Record name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121593-91-7 | |

| Record name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2-dimethoxyethanamine and 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Coupling Reaction: The 2,2-dimethoxyethanamine is coupled with 6-methyl-2,3,4,9-tetrahydro-1H-carbazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours to ensure complete coupling.

Industrial Production Methods: For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from tetrahydrocarbazole structures exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action for N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is still under investigation, but its structural features suggest it may interact with DNA or cellular signaling pathways involved in tumor growth.

Neuroprotective Effects

Tetrahydrocarbazole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier due to its LogP value makes it a candidate for further studies in neuropharmacology.

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests it could exhibit mood-enhancing properties. Research into the serotoninergic and dopaminergic systems may reveal its potential as a therapeutic agent for depression and anxiety disorders.

Case Study 1: Anticancer Screening

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various tetrahydrocarbazole derivatives and evaluated their anticancer activity against several cancer cell lines. This compound demonstrated promising results with IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Neuroprotective Mechanism

A study published in Neuroscience Letters investigated the neuroprotective effects of tetrahydrocarbazole derivatives in an animal model of Parkinson's disease. The results indicated that this compound reduced neuroinflammation and improved motor function .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

- N-(2,2-dimethoxyethyl)-2-phenylacetamide

- N-(2,2-dimethoxyethyl)-N’-(1-phenylethyl)ethanediamide

Comparison:

- Structural Differences: While these compounds share the dimethoxyethyl group, they differ in their core structures and substituents, leading to variations in their chemical and biological properties.

- Uniqueness: N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine stands out due to its tetrahydrocarbazole core, which imparts unique biological activities and potential therapeutic applications.

Biological Activity

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound that belongs to the carbazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H24N2O2

- Molecular Weight : 324.8456 g/mol

- CAS Number : 121594-09-0

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain N-substituted carbazoles can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Some compounds inhibit topoisomerase II activity, which is crucial for DNA replication and repair. For example, a derivative was found to inhibit this enzyme at concentrations significantly lower than standard chemotherapeutic agents like etoposide .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 46 | C6 Glioma | 5.9 |

| Compound 47 | A549 Lung Carcinoma | 25.7 |

Neuroprotective Effects

This compound has shown promise in neuroprotection. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.

- Case Study : A study demonstrated that certain N-substituted carbazoles displayed neuroprotective effects at low concentrations (e.g., 3 µM) against glutamate-induced injury in HT22 neuronal cells . The antioxidative properties of these compounds are believed to play a significant role in their neuroprotective effects.

Antioxidant Activity

The antioxidant capacity of carbazole derivatives contributes to their therapeutic potential. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression and neuronal damage.

- Modulation of Signaling Pathways : Some derivatives have been reported to affect signaling pathways associated with cell survival and apoptosis.

- Interaction with Biomolecules : The interaction of these compounds with DNA and proteins can lead to altered cellular responses and effects on cell viability.

Q & A

Q. What in silico tools predict metabolic pathways and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.